dimethyl 1-benzyl-4-(2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Overview
Description
Dimethyl 1-benzyl-4-(2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a useful research compound. Its molecular formula is C25H27NO5 and its molecular weight is 421.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.18892296 g/mol and the complexity rating of the compound is 645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Synthesis Pathways
One stream of research focuses on engaging compounds similar to "dimethyl 1-benzyl-4-(2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate" in chemical syntheses, revealing the versatility of such molecules. For instance, the reaction of benzoyl chlorides with Huisgen's zwitterion facilitates the synthesis of functionalized 2,5-dihydro-1H-pyrroles and tetrasubstituted furans, showcasing the compound's role in generating complex organic structures (I. Yavari et al., 2008). Furthermore, the pyridine-mediated reaction with dimethyl acetylenedicarboxylate offers selective access to hexasubstituted benzene derivatives or cyclopentenedione derivatives, depending on pyridine concentration, illustrating the compound's utility in tailored organic synthesis (V. Nair et al., 2005).
Mechanistic Insights
Research also extends to the mechanistic understanding of reactions involving similar compounds. The reaction of acetylenecarboxylic acid with amines reaffirms the enamine structure facilitated by intramolecular hydrogen bonding, highlighting the structural and mechanistic nuances in reactions involving dimethyl acetylenedicarboxylate derivatives (Y. Iwanami, 1971). Such studies contribute to a deeper understanding of reaction pathways and product stabilization.
Structural and Functional Derivatives
The exploration of nitrogen-bridged heterocycles synthesis using dimethyl acetylenedicarboxylate derivatives showcases the compound's role in creating structurally complex and functionally diverse organic molecules (A. Kakehi et al., 1994). Additionally, one-pot syntheses of functionalized fused benzochromene derivatives via intramolecular Wittig reactions demonstrate the compound's utility in efficient and versatile organic synthesis (H. Eshghi et al., 2015).
Properties
IUPAC Name |
dimethyl 1-benzyl-4-(2-propoxyphenyl)-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5/c1-4-14-31-22-13-9-8-12-19(22)23-20(24(27)29-2)16-26(17-21(23)25(28)30-3)15-18-10-6-5-7-11-18/h5-13,16-17,23H,4,14-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXWARDUFYIEOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)CC3=CC=CC=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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